molecular formula C10H11Cl2NO2 B13548259 Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate

Cat. No.: B13548259
M. Wt: 248.10 g/mol
InChI Key: NUAPQHIDYSRXCX-QMMMGPOBSA-N
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Description

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate is an organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate typically involves the reaction of 2,6-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins and membranes. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,6-dichlorophenyl)propanoate: Similar structure but lacks the amino group.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate.

    Glycine methyl ester hydrochloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both an amino group and a dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

Methyl (S)-3-amino-3-(2,6-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}Cl2_{2}NO2_{2}
  • Molecular Weight : 248.11 g/mol
  • CAS Number : 1213526-97-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 2,6-dichlorobenzaldehyde and L-alanine.
  • Formation of Intermediate : A Schiff base is formed by reacting the aldehyde with L-alanine in the presence of a catalyst.
  • Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Esterification : Finally, the amine undergoes esterification with methanol to produce the target compound.

The biological activity of this compound is attributed to its structural features:

  • Amino Group : Can form hydrogen bonds with biological macromolecules.
  • Dichlorophenyl Group : Participates in hydrophobic interactions, influencing enzyme activity and receptor binding.

These interactions potentially modulate various biological pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It acts on specific targets involved in metabolic pathways, which can be crucial for developing drugs against various diseases.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

Case Studies

  • Antimicrobial Testing :
    • In one study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition ranging from 10 to 29 mm for certain analogues, suggesting potent antimicrobial activity .
  • Cytotoxicity Assessment :
    • Another study assessed cytotoxic effects on cancer cell lines using this compound and related compounds. The findings indicated that some derivatives showed cytotoxicity comparable to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionModulation of metabolic pathways
AntimicrobialZone of inhibition 10-29 mm
CytotoxicityComparable to standard drugs

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,6-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1

InChI Key

NUAPQHIDYSRXCX-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=CC=C1Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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